molecular formula C28H49NO6S B611177 Obeticholic acid metabolite UPF-1443 CAS No. 863239-61-6

Obeticholic acid metabolite UPF-1443

货号 B611177
CAS 编号: 863239-61-6
分子量: 527.76
InChI 键: JEZXQTZLWHAKAC-NQGMLVFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Obeticholic acid metabolite UPF-1443 is a chemical compound . It has a molecular formula of C28H49NO6S and a molecular weight of 527.76.


Synthesis Analysis

Obeticholic acid (OCA), a potential therapeutic agent for non-alcoholic fatty liver disease, has been studied for its treatment response rate. The upregulation of the alternative bile acid synthesis pathway increases the OCA treatment response rate .


Molecular Structure Analysis

The IUPAC name for Obeticholic acid metabolite UPF-1443 is 2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl].


Chemical Reactions Analysis

Obeticholic acid (OCA) or 6-alpha-ethyl-chenodeoxycholic acid is a semisynthetic modified bile acid derivative that acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid .


Physical And Chemical Properties Analysis

Obeticholic acid metabolite UPF-1443 has a molecular formula of C28H49NO6S and a molecular weight of 527.76.

科学研究应用

Hepatology

Application Summary

Obeticholic acid (OCA) is a semisynthetic modified bile acid derivative that acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid . The FXR group of bile acid receptors is currently under investigation for their potential role in the treatment of primary biliary cirrhosis (PBC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .

Method of Application

OCA is administered orally. It works synergistically with lipid modifying medications to further improve long-term outcomes with primary sclerosing cholangitis .

Results or Outcomes

Clinical studies suggest OCA can improve clinical outcomes in NASH patients with their different histological, metabolic, and biochemical issues as well as improve morbidity and mortality in patients suffering from PBC, PSC, or liver disease . This improvement is noted in both improved histological examination and reduced need for transplantation .

Pharmacokinetics

Application Summary

A novel LC-MS/MS method was developed for the simultaneous estimation of obeticholic acid and its two pharmacologically active metabolites, glyco-obeticholic acid, and tauro-obeticholic acid in human plasma .

Method of Application

The analytes and their heavy stable isotope-labeled internal standards were extracted from 250 μL human plasma by a solid-phase extraction technique .

Results or Outcomes

The method was successfully applied to study the pharmacokinetics of obeticholic acid, glyco-obeticholic acid, and tauro-obeticholic acid following oral administration of obeticholic acid tablets to healthy male volunteers .

Cardiovascular Disease

Application Summary

Several animal and clinical studies are underway to target therapies, such as Obeticholic acid (OCA), towards FXR for the treatment of cardiovascular disease .

Method of Application

The method of application is still under investigation, but it involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of cardiovascular disease .

Results or Outcomes

The outcomes of these studies are not yet available as the research is ongoing .

Male Infertility

Application Summary

Research is being conducted to explore the potential use of Obeticholic acid (OCA) in the treatment of male infertility .

Method of Application

The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of male infertility .

Results or Outcomes

Kidney Failure

Application Summary

Studies are being conducted to investigate the potential use of Obeticholic acid (OCA) in the treatment of kidney failure .

Method of Application

The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of kidney failure .

Results or Outcomes

Obesity

Application Summary

Research is being conducted to explore the potential use of Obeticholic acid (OCA) in the treatment of obesity .

Method of Application

The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of obesity .

Results or Outcomes

Non-Alcoholic Fatty Liver Disease

Application Summary

Obeticholic acid (OCA) is being studied as a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD) .

Method of Application

The method of application involves the use of OCA to target the farnesoid X receptor (FXR), which regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .

Results or Outcomes

Metabolic Syndrome

Application Summary

Research is being conducted to explore the potential use of Obeticholic acid (OCA) in the treatment of metabolic syndrome .

Method of Application

The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of metabolic syndrome .

Results or Outcomes

Biliary Cirrhosis

Application Summary

Studies are being conducted to investigate the potential use of Obeticholic acid (OCA) in the treatment of biliary cirrhosis .

Method of Application

The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of biliary cirrhosis .

Results or Outcomes

Primary Biliary Cholangitis

Application Summary

Research is being conducted to explore the potential use of Obeticholic acid (OCA) in the treatment of primary biliary cholangitis .

Method of Application

The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of primary biliary cholangitis .

Results or Outcomes

Primary Sclerosing Cholangitis

Application Summary

Studies are being conducted to investigate the potential use of Obeticholic acid (OCA) in the treatment of primary sclerosing cholangitis .

Method of Application

The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of primary sclerosing cholangitis .

安全和危害

The FDA has restricted the use of Obeticholic acid (Ocaliva) in patients having primary biliary cholangitis or PBC with advanced cirrhosis of the liver due to the risk of serious liver injury .

未来方向

Obeticholic acid (OCA) is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020 .

属性

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZXQTZLWHAKAC-NQGMLVFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obeticholic acid metabolite UPF-1443

CAS RN

863239-61-6
Record name Obeticholic acid metabolite UPF-1443
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAURO-OBETICHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IG4XE90K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Obeticholic acid metabolite UPF-1443
Reactant of Route 2
Reactant of Route 2
Obeticholic acid metabolite UPF-1443
Reactant of Route 3
Reactant of Route 3
Obeticholic acid metabolite UPF-1443
Reactant of Route 4
Reactant of Route 4
Obeticholic acid metabolite UPF-1443
Reactant of Route 5
Reactant of Route 5
Obeticholic acid metabolite UPF-1443
Reactant of Route 6
Obeticholic acid metabolite UPF-1443

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。